molecular formula C7H14ClNO2 B2748669 1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride CAS No. 2172601-49-7

1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride

Cat. No. B2748669
M. Wt: 179.64
InChI Key: KQKRBMOHVMJGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2172601-49-7 . It has a molecular weight of 179.65 and its IUPAC name is 1-amino-3-methylcyclopentane-1-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2.ClH/c1-5-2-3-7(8,4-5)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

RNA Methylation Inhibition

1-Amino-3-methylcyclopentane-1-carboxylic acid, known as cycloleucine, is a potent inhibitor of RNA methylation in virus-infected chicken embryo fibroblasts. It specifically inhibits internal N-6-methyladenosine and 5'-terminal cap 2'-O-ribose methylations of poly(A)+ RNA, impacting the transport and utilization of newly synthesized ribosomal RNA, as well as the accumulation of mature 18 S and 28 S rRNA (Dimock & Stoltzfus, 1979).

Inhibition of Enzymatic Synthesis

This compound serves as a competitive inhibitor of the synthesis of S-adenosyl-L-methionine by various preparations of ATP:L-methionine S-adenosyltransferase. Its inhibitory action is influenced by factors like ring size, presence of certain substituents, and the overall conformation of the molecule (Coulter et al., 1974).

Conformational Studies in Peptides

Studies on homopeptides of 1-aminocyclopentane-1-carboxylic acid reveal their structural versatility and conformational preferences, offering insights into peptide structure and function (Crisma et al., 1988).

Biological Activity in Arylcyclopentane Derivatives

Synthesis of arylcyclopentane-1-carboxylic acids and their aminoester derivatives, including those derived from 1-aminocyclopentane-1-carboxylic acid, has been explored for their sympatholytic and adrenolytic activities, highlighting potential pharmaceutical applications (Aghekyan et al., 2019).

Backbone Conformational Preferences

Quantum mechanical calculations have been used to determine the conformational preferences of the N-acetyl-N'-methylamide derivative of 1-aminocyclopentane-1-carboxylic acid. This study provides insights into the backbone flexibility and pseudorotational states of this amino acid in different environments (Alemán et al., 2006).

Antitumor and Antibacterial Activities

Research has been conducted on derivatives of cyclopentanone carboxylic acid, like 5-methylenecyclopentanone-3-carboxylic acid, which have shown significant antitumor and antibacterial activities, suggesting potential therapeutic applications (Umezawa & Kinoshita, 1957).

Safety And Hazards

This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fumes, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Future Directions

Future research could focus on the potential uses of this compound in various fields such as pharmaceuticals and agriculture. For instance, similar compounds like 1-Aminocyclopropane-1-carboxylic acid have been shown to play a role in plant growth and stress tolerance , suggesting potential applications in crop improvement strategies.

properties

IUPAC Name

1-amino-3-methylcyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-7(8,4-5)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKRBMOHVMJGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride

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